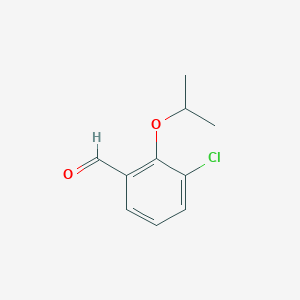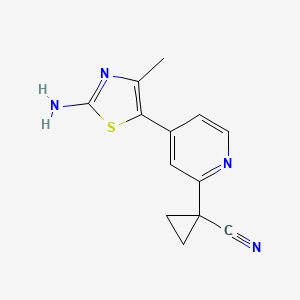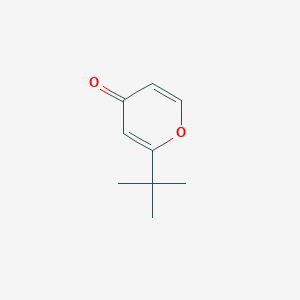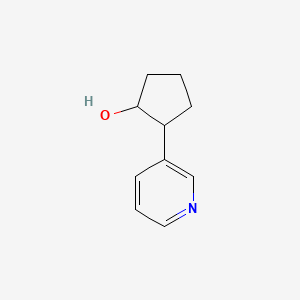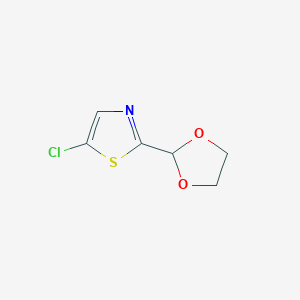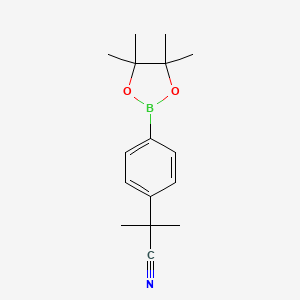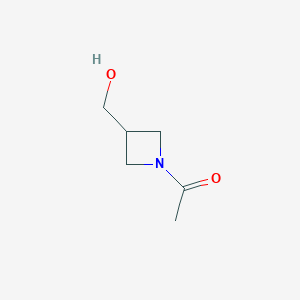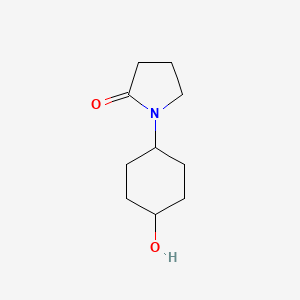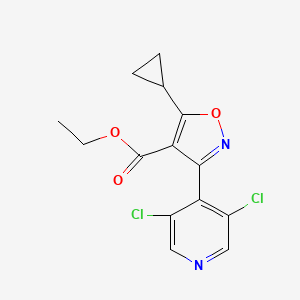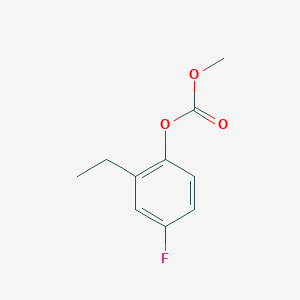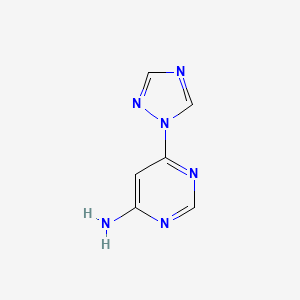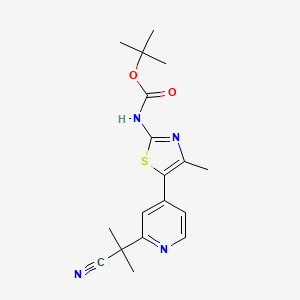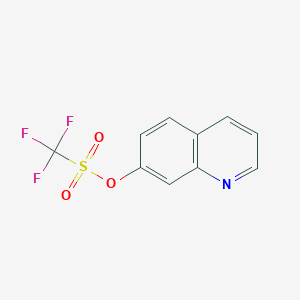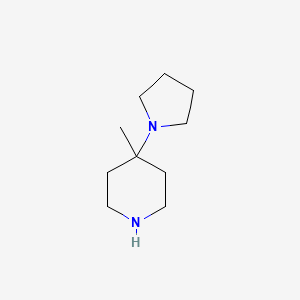
4-甲基-4-(1-吡咯烷基)哌啶
描述
4-Methyl-4-(1-pyrrolidinyl)piperidine is a compound that belongs to the class of nitrogen heterocycles . It is used in the synthesis of various bioactive molecules and has been reported to form Hofmann type complexes . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The molecular structure of 4-Methyl-4-(1-pyrrolidinyl)piperidine is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .科学研究应用
-
Scientific Field: Medicinal Chemistry
- Pyrrolidine and its derivatives, including “4-Methyl-4-(1-pyrrolidinyl)piperidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- The outcomes obtained include the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Scientific Field: Drug Discovery
- Piperidine-containing compounds, including “4-Methyl-4-(1-pyrrolidinyl)piperidine”, represent one of the most important synthetic medicinal blocks for drugs construction .
- The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The outcomes obtained include the synthesis of potential drugs containing piperidine moiety .
-
Scientific Field: Pharmacology
- “4-Methyl-4-(1-pyrrolidinyl)piperidine” is used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins, small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, selective Polo-like kinase 1 inhibitors, and molecules with effects on plasma glucose levels .
- The methods of application or experimental procedures involve chemical reactions to synthesize these compounds .
- The outcomes obtained include the synthesis of these compounds with potential therapeutic effects .
-
Scientific Field: Analgesics Research
- “4-Methyl-4-(1-pyrrolidinyl)piperidine” derivatives have been tested for their analgesic properties .
- The methods of application or experimental procedures involve animal testing .
- The outcomes obtained include data that showed a high correlation with human data, indicating the potential of these compounds as effective analgesics .
-
Scientific Field: Synthesis of Biologically Active Compounds
- “4-Methyl-4-(1-pyrrolidinyl)piperidine” is used in the synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol, a polyhydroxylated pyrrolidine that is a more potent α-glycosidase (AG) inhibitor .
- The methods of application or experimental procedures involve a short and alternative strategy to synthesize this compound .
- The outcomes obtained include the synthesis of this compound with potential therapeutic effects .
-
Scientific Field: Pharmacological Applications
- Piperidine derivatives, including “4-Methyl-4-(1-pyrrolidinyl)piperidine”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures involve chemical reactions to synthesize these compounds .
- The outcomes obtained include the synthesis of these compounds with potential therapeutic effects .
-
Scientific Field: Synthesis of Biologically Active Compounds
- “4-Methyl-4-(1-pyrrolidinyl)piperidine” is used in the synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol, a polyhydroxylated pyrrolidine that is a more potent α-glycosidase (AG) inhibitor than its natural enantiomer compound .
- The methods of application or experimental procedures involve a short and alternative strategy to synthesize this compound .
- The outcomes obtained include the synthesis of this compound with potential therapeutic effects .
-
Scientific Field: Pharmacological Applications
- Piperidine derivatives, including “4-Methyl-4-(1-pyrrolidinyl)piperidine”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures involve chemical reactions to synthesize these compounds .
- The outcomes obtained include the synthesis of these compounds with potential therapeutic effects .
安全和危害
未来方向
Piperidine derivatives, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, continue to be a focus in drug discovery due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and biological applications of these compounds .
属性
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(4-6-11-7-5-10)12-8-2-3-9-12/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZSQQMKOKWEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(pyrrolidin-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



